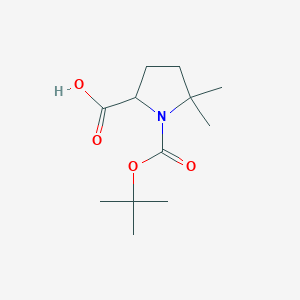
2-Bromomethyl-nicotinic acid ethyl ester hydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
Cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties have been investigated for their inhibitory effects on carbonic anhydrase enzyme, showcasing their potential in therapeutic applications (Boztaş et al., 2015). The study highlights the synthesis process and the application of brominated compounds in targeting specific isoenzymes, which could provide a foundation for the development of new inhibitors using "2-Bromomethyl-nicotinic acid ethyl ester hydrobromide".
Esterification of Amino Acids as Their 2,2-Bis(ethoxycarbonyl)vinyl Derivatives discusses a method to protect the amino group of amino acids using diethyl (ethoxymethylene) malonate, which is easily esterified with different alkylation agents (Alaiz et al., 1989). This method, involving bromine in chloroform for eliminating the N-protecting group, offers insights into synthetic pathways that might be applicable to "this compound" for producing various bioactive molecules.
Mechanistic and Chemical Properties Studies
The study on hydrolysis of ethyl-2-bromoisobutyrate ester in an alkaline solution provides detailed insights into the reaction conditions affecting the conversion of reactants, which is highly dependent on the concentration of alkaline compounds (Wang & Lam, 2004). This research is relevant to understanding the chemical behavior and stability of "this compound" under various conditions.
A novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into corresponding 2-oxopropyl derivatives through a transient dioxolane intermediate was explored, offering a potential mechanism that could be applicable to similar brominated esters (Alliot et al., 2013). This study sheds light on the transformation processes that could influence the reactivity and utility of "this compound" in synthetic chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(bromomethyl)pyridine-3-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVYMFUZLCIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697513 | |
| Record name | Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24737-70-0 | |
| Record name | Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















